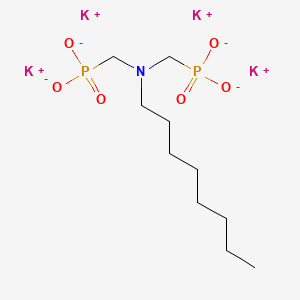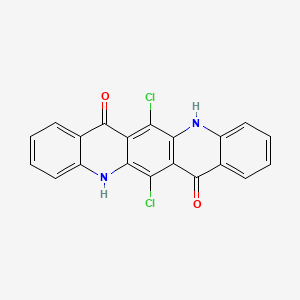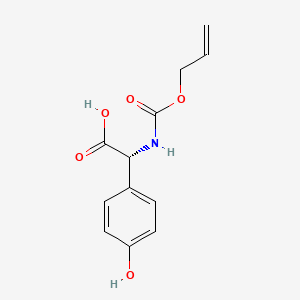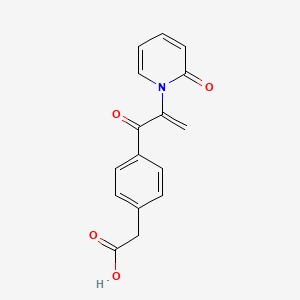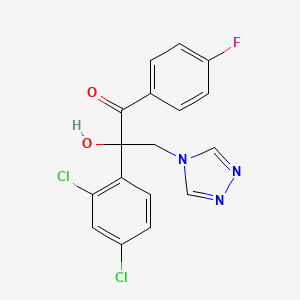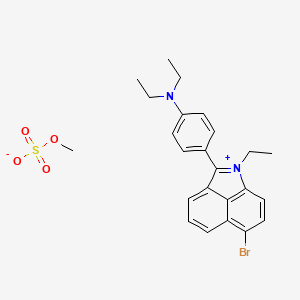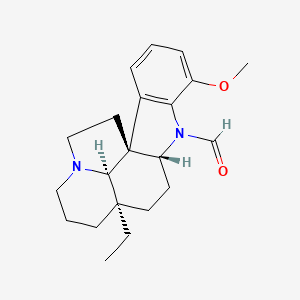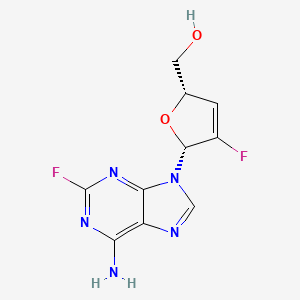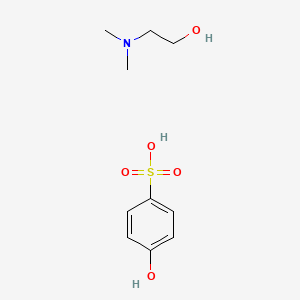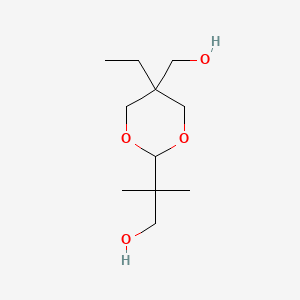
N-(3-(Tris(decyloxy)silyl)propyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 298-398-6, also known as Eastman Cellulose Acetate CA-398-6, is a low viscosity solution grade cellulose acetate. This compound is derived from cellulose, one of the most abundant natural renewable resources. It is supplied in the form of fine, dry, free-flowing powder and is used in various industrial applications due to its unique properties .
準備方法
The preparation of Eastman Cellulose Acetate CA-398-6 involves the acetylation of cellulose. This process typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of cellulose in the solvent. Industrial production methods involve large-scale reactors where the cellulose is mixed with acetic anhydride and the catalyst, followed by purification steps to obtain the final product .
化学反応の分析
Eastman Cellulose Acetate CA-398-6 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acid or base, cellulose acetate can hydrolyze to form cellulose and acetic acid.
Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
Deacetylation: Heating or treating with strong bases can remove acetyl groups, reverting it to cellulose.
Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various alcohols. The major products formed from these reactions are cellulose, acetic acid, and esters .
科学的研究の応用
Eastman Cellulose Acetate CA-398-6 has a wide range of scientific research applications:
Chemistry: Used as a film-forming agent in coatings and as a binder in various formulations.
Biology: Employed in the preparation of membranes for filtration and as a support matrix for enzyme immobilization.
Medicine: Utilized in the production of drug delivery systems, such as controlled-release tablets and capsules.
作用機序
The mechanism by which Eastman Cellulose Acetate CA-398-6 exerts its effects is primarily through its film-forming and binding properties. The acetyl groups in the compound interact with various substrates, providing a stable and durable matrix. In drug delivery systems, it controls the release rate of active ingredients by forming a barrier that regulates diffusion .
類似化合物との比較
Eastman Cellulose Acetate CA-398-6 can be compared with other cellulose derivatives such as:
Cellulose Nitrate: Known for its use in explosives and lacquers, it has higher flammability compared to cellulose acetate.
Cellulose Propionate: Used in similar applications but offers different solubility and mechanical properties.
Cellulose Butyrate: Provides better moisture resistance and flexibility but is less commonly used due to higher production costs.
The uniqueness of Eastman Cellulose Acetate CA-398-6 lies in its balance of properties, including low viscosity, high film-forming ability, and compatibility with various solvents .
特性
CAS番号 |
93804-23-0 |
|---|---|
分子式 |
C35H76N2O3Si |
分子量 |
601.1 g/mol |
IUPAC名 |
N'-(3-tris-decoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C35H76N2O3Si/c1-4-7-10-13-16-19-22-25-32-38-41(35-28-30-37-31-29-36,39-33-26-23-20-17-14-11-8-5-2)40-34-27-24-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
InChIキー |
RFKMZHOLZUSWKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



